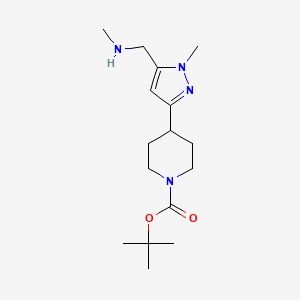
tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un cycle pipéridine, un cycle pyrazole et un groupe ester tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé en faisant réagir l’hydrazine avec une 1,3-dicétone en milieu acide.
Alkylation : Le cycle pyrazole est ensuite alkylé à l’aide d’iodure de méthyle pour introduire le groupe 1-méthyle.
Formation du cycle pipéridine : Le cycle pipéridine est synthétisé séparément par une réaction de cyclisation impliquant un précurseur approprié.
Réaction de couplage : Les cycles pyrazole et pipéridine sont couplés l’un à l’autre à l’aide d’un lieur approprié, tel qu’un groupe méthylamino.
Estérification : La dernière étape consiste à estérifier le cycle pipéridine avec du chloroformiate de tert-butyle pour former le groupe ester tert-butyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et la capacité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles pipéridine ou pyrazole à l’aide de réactifs tels que les halogénoalcanes ou les chlorures d’acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Halogénoalcanes en présence d’une base comme l’hydrure de sodium.
Principaux produits
Oxydation : Formation des cétones ou des acides carboxyliques correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés pipéridine ou pyrazole substitués.
Applications dans la recherche scientifique
Le 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Applications De Recherche Scientifique
Tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Le mécanisme d’action du 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Méthylamino)méthyl-1-pipéridinecarboxylate de tert-butyle
- 4-(Méthylamino)méthyl-1-pipéridinecarboxylate de tert-butyle
- 4-(1-Méthyl-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle
Unicité
Le 4-(1-méthyl-5-((méthylamino)méthyl)-1H-pyrazol-3-yl)pipéridine-1-carboxylate de tert-butyle est unique en raison de la présence à la fois des cycles pyrazole et pipéridine, ainsi que du motif de substitution spécifique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H28N4O2 |
|---|---|
Poids moléculaire |
308.42 g/mol |
Nom IUPAC |
tert-butyl 4-[1-methyl-5-(methylaminomethyl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)14-10-13(11-17-4)19(5)18-14/h10,12,17H,6-9,11H2,1-5H3 |
Clé InChI |
WYPBKDYEWCVKHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)CNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















